molecular formula C15H19N3O2 B11813247 Ethyl 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11813247
M. Wt: 273.33 g/mol
InChI Key: IKQMRXSUCIOTGZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method is the three-component reaction involving aromatic aldehydes, malononitrile, and phenylhydrazine derivatives. This reaction is usually carried out in the presence of a catalyst and under reflux conditions in a suitable solvent such as ethanol or water .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for drug development and other applications .

Biological Activity

Ethyl 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate (CAS Number: 1304480-90-7) is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₅H₁₉N₃O₂
  • Molecular Weight : 273.33 g/mol
  • Melting Point : Not extensively documented but related pyrazole derivatives typically exhibit melting points in the range of 114-116 °C .

Antimicrobial and Antifungal Properties

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial and antifungal activities. A study highlighted that compounds with similar structures exhibited notable effectiveness against various bacterial strains and fungi, suggesting a potential application in treating infections .

Anticancer Potential

Recent investigations have pointed towards the anticancer properties of pyrazole derivatives. For instance, studies have shown that certain pyrazolo[1,5-a]pyrimidines can inhibit tumor growth and induce apoptosis in cancer cells. This suggests that this compound may also exhibit similar anticancer activities, although specific studies on this compound are still limited .

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory effects, which can be attributed to their ability to inhibit cyclooxygenase enzymes (COX). This mechanism is crucial in reducing inflammation and pain. This compound may share this property, contributing to its therapeutic potential in inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Intermolecular Interactions : The structure of the compound allows for hydrogen bonding interactions that may stabilize its active form and enhance its biological efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that those with substituents similar to this compound exhibited substantial antibacterial activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro assays using cancer cell lines showed that certain pyrazole derivatives could reduce cell viability significantly. Although specific data on this compound is lacking, the structural similarities suggest potential efficacy in cancer treatment.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 5-amino-1-(4-propan-2-ylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C15H19N3O2/c1-4-20-15(19)13-9-17-18(14(13)16)12-7-5-11(6-8-12)10(2)3/h5-10H,4,16H2,1-3H3

InChI Key

IKQMRXSUCIOTGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(C)C)N

Origin of Product

United States

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